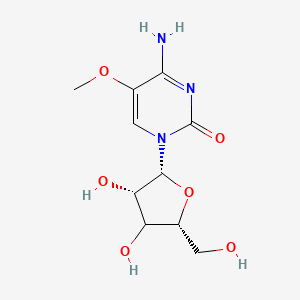
Q2GM754Llg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Q2GM754Llg MAX-10181 , is a small molecule inhibitor of the programmed death-ligand 1 (PD-L1). It has shown potential in cancer immunotherapy by blocking the interaction between PD-L1 and programmed cell death protein 1 (PD-1), thereby preventing immune escape of tumor cells and enhancing the body’s anti-tumor response .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MAX-10181 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the coupling of a benzodioxin derivative with a trifluoromethyl-substituted phenyl group.
Introduction of functional groups: The core structure is further functionalized with a serine derivative to introduce the necessary functional groups for PD-L1 inhibition.
Final modifications: The final steps involve purification and characterization to ensure the desired purity and activity of the compound.
Industrial Production Methods
Industrial production of MAX-10181 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
化学反应分析
Types of Reactions
MAX-10181 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of MAX-10181 with modified functional groups, which can be used for further research and development .
科学研究应用
MAX-10181 has several scientific research applications, including:
Cancer Immunotherapy: It is used to block the PD-1/PD-L1 pathway, enhancing the immune response against tumors.
Biological Studies: The compound is used to study the mechanisms of immune checkpoint inhibition and tumor immune evasion.
Pharmaceutical Development: MAX-10181 is being investigated for its potential as a therapeutic agent in various cancers.
作用机制
MAX-10181 exerts its effects by binding to the PD-L1 protein on the surface of tumor cells. This binding prevents PD-L1 from interacting with PD-1 on T cells, thereby blocking the immune checkpoint pathway. As a result, T cells remain active and can effectively target and destroy tumor cells . The compound promotes the formation of PD-L1 dimers, leading to internalization and degradation of PD-L1, further enhancing its anti-tumor effects .
相似化合物的比较
Similar Compounds
Durvalumab: A monoclonal antibody that targets PD-L1.
Atezolizumab: Another monoclonal antibody against PD-L1.
Nivolumab: A monoclonal antibody targeting PD-1.
Uniqueness
MAX-10181 is unique in its small molecule structure, which allows for oral administration and better penetration of the blood-brain barrier compared to monoclonal antibodies. This makes it a promising candidate for treating brain tumors and other cancers where PD-L1 expression is a key factor .
属性
CAS 编号 |
2171558-14-6 |
|---|---|
分子式 |
C29H28F3NO5 |
分子量 |
527.5 g/mol |
IUPAC 名称 |
2-[[3-[(E)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-(trifluoromethyl)phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C29H28F3NO5/c1-18-20(4-3-5-23(18)21-9-11-25-26(15-21)38-13-12-37-25)7-8-22-14-19(6-10-24(22)29(30,31)32)16-33-28(2,17-34)27(35)36/h3-11,14-15,33-34H,12-13,16-17H2,1-2H3,(H,35,36)/b8-7+ |
InChI 键 |
PTGUEPRQUFAZLN-BQYQJAHWSA-N |
手性 SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)/C=C/C4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F |
规范 SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)C=CC4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
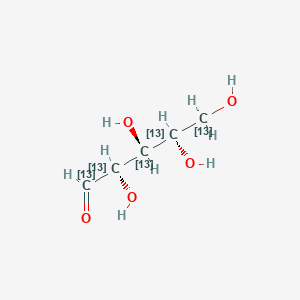
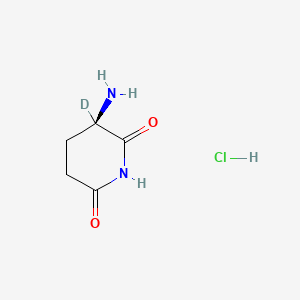
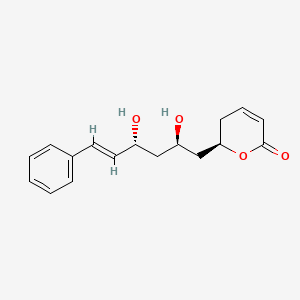
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)

![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)



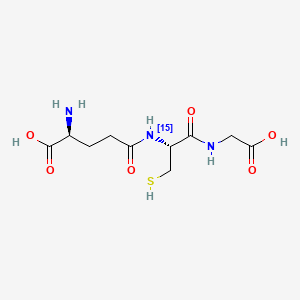

![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
